An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzimidazole Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzimidazole Hydrochloride
Introduction
4-Methylbenzimidazole hydrochloride is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are a critical structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The hydrochloride salt of 4-methylbenzimidazole is of particular interest in drug development due to its potential for improved aqueous solubility and stability compared to its free base, which are crucial for formulation and bioavailability.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-methylbenzimidazole hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known and predicted properties but also detailed experimental protocols for their determination. This guide emphasizes the causality behind experimental choices and provides a framework for the robust characterization of this and similar molecules.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 4-methylbenzimidazole hydrochloride is not consolidated in the literature, we can infer and determine these critical parameters.
Table 1: Summary of Physicochemical Properties of 4-Methylbenzimidazole and its Hydrochloride Salt
| Property | 4-Methylbenzimidazole (Free Base) | 4-Methylbenzimidazole Hydrochloride | Significance in Drug Development |
| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 132.16 g/mol | 168.62 g/mol | Essential for all stoichiometric calculations and formulation development. |
| Melting Point (°C) | Not consistently reported, but related benzimidazoles have melting points around 170°C.[4] | Expected to be higher than the free base due to the ionic character of the salt. | An indicator of purity and lattice energy. Affects stability and dissolution rate. |
| Solubility | Generally soluble in polar organic solvents and less soluble in non-polar organic solvents and water.[5] | Expected to have significantly higher aqueous solubility than the free base. | Crucial for drug delivery, formulation, and bioavailability. |
| pKa | The pKa of the conjugate acid of benzimidazole is approximately 5.6.[6] | The pKa of the protonated benzimidazole nitrogen will be a key determinant of its charge state at physiological pH. | Governs the ionization state of the molecule, which in turn affects its solubility, permeability, and interaction with biological targets. |
| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP of 1.9.[7] | The LogD (distribution coefficient) at a given pH will be lower than the LogP of the free base due to increased aqueous solubility. | A measure of lipophilicity, which influences membrane permeability and absorption. |
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-methylbenzimidazole hydrochloride. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and identity of a compound.
Protocol:
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Sample Preparation: A small amount of finely powdered, dry 4-methylbenzimidazole hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).
Causality of Experimental Choices:
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A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample and the heating block.
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Using a dry sample is important as moisture can depress the melting point and broaden the melting range.
Solubility Determination
Solubility is a critical parameter for drug formulation and bioavailability. The solubility of 4-methylbenzimidazole hydrochloride should be determined in a range of solvents relevant to pharmaceutical development.
Protocol (Shake-Flask Method):
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Solvent Selection: A panel of solvents should be used, including purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and common organic solvents like ethanol and methanol.
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Sample Preparation: An excess amount of 4-methylbenzimidazole hydrochloride is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.
Causality of Experimental Choices:
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The shake-flask method is considered the "gold standard" for solubility determination as it measures the equilibrium solubility.[8]
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Using a range of aqueous and organic solvents provides a comprehensive solubility profile that can inform formulation strategies.
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Temperature control is critical as solubility is temperature-dependent.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 4-methylbenzimidazole hydrochloride, the pKa will determine the degree of ionization at different pH values.
Protocol (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of 4-methylbenzimidazole hydrochloride is dissolved in a known volume of deionized water.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the inflection point of the titration curve.[9]
Causality of Experimental Choices:
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Potentiometric titration is a direct and reliable method for determining pKa values.[10]
-
The use of a strong base ensures a sharp and well-defined equivalence point.
Alternative Method: ¹H NMR Spectroscopy The pKa can also be determined by monitoring the chemical shifts of specific protons in the molecule as a function of pH. The chemical shifts of protons adjacent to the ionizable nitrogen atoms will be sensitive to the protonation state.[9]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-methylbenzimidazole hydrochloride.
a. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Protocol:
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Sample Preparation: A dilute solution of 4-methylbenzimidazole hydrochloride is prepared in a suitable solvent (e.g., methanol or ethanol). A typical concentration is in the range of 1-10 µg/mL.
-
Measurement: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam spectrophotometer, with the pure solvent used as a reference.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. Benzimidazoles typically exhibit characteristic absorption bands in the UV region.[6]
Causality of Experimental Choices:
-
Methanol and ethanol are good solvents for UV-Vis analysis of many organic compounds as they are transparent in the UV region of interest.[11]
-
The concentration is kept low to ensure that the absorbance is within the linear range of the Beer-Lambert law.
b. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
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Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Measurement: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
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Data Analysis: The characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds of the benzimidazole ring are identified. The presence of the hydrochloride salt may influence the N-H stretching and bending vibrations.[12]
Causality of Experimental Choices:
-
The KBr pellet method is a traditional and reliable technique for obtaining high-quality FTIR spectra of solid samples.
-
ATR-FTIR is a more modern and convenient method that requires minimal sample preparation.[13]
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of 4-methylbenzimidazole hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[1]
-
Measurement: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to assign the protons to their respective positions in the molecule. The ¹³C NMR spectrum provides information about the carbon skeleton. The N-H proton of the benzimidazole ring is typically observed as a broad singlet at a downfield chemical shift in DMSO-d₆.[1]
Causality of Experimental Choices:
-
DMSO-d₆ is a common solvent for NMR analysis of benzimidazole derivatives as it is a good solvent for many of them and allows for the observation of the N-H proton.[1]
-
D₂O can also be used, and the N-H proton will exchange with deuterium, leading to its disappearance from the spectrum, which can be a useful diagnostic tool.
Visualization of Experimental Workflows
Diagram 1: Workflow for Physicochemical Property Determination
Caption: A logical workflow for the comprehensive physicochemical characterization of a new chemical entity.
Diagram 2: Decision Tree for Solvent Selection in Solubility Studies
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